4-chloro-N,N-diethyl-2-fluorobenzamide
Overview
Description
4-chloro-N,N-diethyl-2-fluorobenzamide is a useful research compound. Its molecular formula is C11H13ClFNO and its molecular weight is 229.68 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 229.0669699 g/mol and the complexity rating of the compound is 221. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Charge Density Analysis in Molecular Crystals
The charge density distribution in molecular crystals, such as 4-fluorobenzamide, has been analyzed through high-resolution X-ray diffraction data. This analysis, comparing experimental results with theoretical charge densities, reveals insights into intermolecular interactions, including Cl···F and F···F, highlighting the importance of polarizability in these molecules. This research aids in understanding the molecular behavior in different environments and can contribute to the development of new materials with tailored properties (Hathwar & Row, 2011).
Long-Range Through-Space Couplings
Investigations into 2-Fluorobenzamide and its derivatives have shown spin-spin couplings between aromatic fluorine and the amide group, influenced by intramolecular hydrogen bonding. This study provides a foundation for understanding molecular interactions in fluorinated compounds, which can be crucial for designing NMR probes and understanding the electronic structure of bioactive molecules (Rae et al., 1993).
Polarizability and Molar Refraction of Antiemetic Drugs
Research on 4-amino-5-chloro-N-(2-(diethylamino)ethyl)-2 methoxybenzamide hydrochloride monohydrate, a compound with structural similarities to 4-chloro-N,N-diethyl-2-fluorobenzamide, has focused on its physical properties such as density, refractive index, molar refractivity, and polarizability. These properties are essential for understanding the drug's behavior in various media, which could influence its bioavailability and therapeutic efficacy (Sawale et al., 2016).
Aromatic Amides Against Aedes aegypti
A study synthesized and evaluated a series of substituted aromatic amides, including compounds structurally related to this compound, for their repellent activity against Aedes aegypti mosquitoes. These findings could lead to the development of new insect repellents and contribute to public health efforts in controlling mosquito-borne diseases (Garud et al., 2011).
Iron-Catalyzed Fluorination
A mild amide-directed fluorination process mediated by iron has been developed, showcasing the functional group tolerance and broad substrate scope without the need for noble metal additives. This method, applicable to benzyl, allylic, and unactivated C-H bonds, demonstrates the potential for efficient and selective fluorination of organic molecules, including those containing the this compound moiety (Groendyke et al., 2016).
Properties
IUPAC Name |
4-chloro-N,N-diethyl-2-fluorobenzamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClFNO/c1-3-14(4-2)11(15)9-6-5-8(12)7-10(9)13/h5-7H,3-4H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYKIOOZWYJVUAI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C1=C(C=C(C=C1)Cl)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClFNO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.68 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.